molecular formula C22H21ClN2O3S B3673591 N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3673591
M. Wt: 428.9 g/mol
InChI Key: LTRHEJXVOGIRNP-UHFFFAOYSA-N
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Description

“N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains a glycinamide moiety (a derivative of the simplest amino acid, glycine), which is substituted with phenylsulfonyl, 3-chloro-4-methylphenyl, and 2-methylphenyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl isocyanate with a suitable amine to form the glycinamide moiety . The phenylsulfonyl group could potentially be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the glycinamide core, with the various phenyl groups providing a degree of aromaticity. The chlorine atom on the 3-chloro-4-methylphenyl group would be expected to be electronegative, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

As an organic compound containing a variety of functional groups, “this compound” could potentially undergo a range of chemical reactions. The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the electronegative chlorine atom could give it some degree of solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-12-13-18(14-20(16)23)24-22(26)15-25(21-11-7-6-8-17(21)2)29(27,28)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRHEJXVOGIRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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